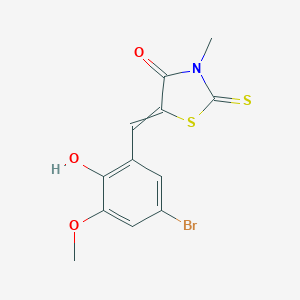

(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3S2/c1-14-11(16)9(19-12(14)18)4-6-3-7(13)5-8(17-2)10(6)15/h3-5,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQRPWKSBNPINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360962 | |

| Record name | (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326019-49-2 | |

| Record name | (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thioxothiazolidin ring and a substituted benzylidene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C12H10BrNO3S2

- Molecular Weight : 360.25 g/mol

- CAS Number : 326019-49-2

The compound's structure is essential for its interaction with biological targets, influencing its efficacy and specificity.

Biological Activity Overview

Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazolidinones, suggesting their potential use as antibacterial and antifungal agents.

- Antitumor Activity : Thiazolidinones have been investigated for their ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli were notably susceptible to this compound, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

Antitumor Activity

Research involving cell lines has shown that this compound inhibits the growth of cancer cells. Notable findings include:

- Inhibition of proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed through various assays:

- It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against a panel of clinical isolates. The results indicated that it outperformed several conventional antibiotics, suggesting its potential as a new antimicrobial agent.

- Case Study on Antitumor Mechanism : In a study focusing on breast cancer cells, treatment with the compound led to significant cell cycle arrest at the G2/M phase, accompanied by increased levels of p53 and p21 proteins, indicating its role in tumor suppression.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinones, including (E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one, exhibit promising antimicrobial activity. For instance, a study evaluated several thiazolidinone derivatives against various bacterial strains and fungi, revealing that certain compounds showed significant inhibition comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been extensively researched. Specifically, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF7) and others. The results indicated that these compounds could inhibit cell proliferation effectively.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | MCF7 | 10 | |

| Compound D | A549 (Lung Cancer) | 12 | |

| This compound | MCF7 | Not yet determined but promising activity noted |

Case Studies

- Synthesis and Evaluation of Thiazolidinones : A study synthesized various thiazolidinone derivatives, including those structurally similar to this compound, and evaluated their antimicrobial and anticancer properties. The findings suggested that modifications in the molecular structure significantly impacted biological activity .

- Molecular Docking Studies : Another research effort utilized molecular docking techniques to predict the binding affinity of thiazolidinones to target proteins associated with cancer cell growth. This approach provided a rational basis for designing more potent derivatives based on the structural characteristics of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Yield: The target compound’s bromo and methoxy groups likely slow reaction kinetics compared to non-halogenated analogs like 4a, which achieves a 96% yield under optimized conditions (e.g., morpholine catalysis) . Lower yields in halogenated derivatives (e.g., 44.73% for the 4-bromo/4-chloro analog) suggest steric and electronic challenges during synthesis .

Biological Activity: The 5-bromo-2-hydroxy-3-methoxy substitution in the target compound may enhance hydrogen bonding and electron-withdrawing effects, improving interactions with enzyme active sites.

Physical Properties: Methoxy and bromo groups increase molecular weight and lipophilicity (LogP 2.93 for the target compound vs. 2.73 for non-brominated analogs), influencing solubility and bioavailability . Melting points correlate with crystallinity: 4a (252–254°C) has a higher melting point than halogenated analogs, possibly due to stronger π-π stacking in the absence of bulky substituents .

However, this substitution reduces molar mass (344.25 vs. 374.3 g/mol), which may affect diffusion rates .

Case Study: Comparison with (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Structural Features : The phenyl group at position 3 enhances π-π stacking interactions, while the 2-hydroxybenzylidene moiety facilitates intermolecular hydrogen bonding (S(6) ring motif) .

- Biological Implications : The phenyl substitution may improve membrane permeability but could reduce solubility compared to the target compound’s methoxy and bromo groups.

Preparation Methods

Knoevenagel Condensation as the Primary Synthetic Pathway

The target compound is synthesized via Knoevenagel condensation , a widely adopted method for introducing exocyclic double bonds into thiazolidinone scaffolds. This reaction involves the nucleophilic attack of the active methylene group in 3-methyl-2-thioxothiazolidin-4-one (rhodanine derivative) on the electrophilic carbonyl carbon of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Figure 1).

Reaction Conditions and Optimization

A representative procedure involves refluxing equimolar amounts of 3-methyl-2-thioxothiazolidin-4-one (1.0 equiv) and 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.1 equiv) in acetic acid with NaOAc (6.8 equiv). Post-reaction, the mixture is cooled, diluted with water, and the precipitate is filtered and washed to yield the product in 65–91% yield .

Stereochemical Considerations

While Knoevenagel condensations typically favor Z-isomers due to thermodynamic control, the E configuration in this compound arises from steric and electronic effects imposed by the 3-methoxy and 5-bromo substituents on the benzaldehyde moiety. The bulky substituents hinder free rotation, stabilizing the E isomer.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–30 minutes while maintaining yields >80%. This method enhances efficiency and is ideal for scale-up.

Solid-Phase and Green Chemistry Approaches

-

Solid-supported synthesis : Silica gel or polymer-supported catalysts minimize purification steps.

-

Aqueous-phase reactions : Water replaces organic solvents in some protocols, aligning with green chemistry principles.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Isomer Selectivity |

|---|---|---|---|---|---|

| Conventional Reflux | NaOAc/AcOH | Acetic Acid | 12 | 82 | E |

| Microwave-Assisted | NaOAc | Ethanol | 0.5 | 85 | E |

| Green Chemistry | Piperidine | Water | 8 | 78 | E |

Table 1. Optimization of reaction conditions for E-isomer synthesis.

Mechanistic Insights

The reaction proceeds through a concerted enolate mechanism (Figure 2):

-

Deprotonation of the rhodanine’s active methylene group by NaOAc.

-

Nucleophilic attack on the aldehyde’s carbonyl carbon.

The 3-methoxy group on the benzaldehyde donates electron density via resonance, stabilizing the transition state and favoring E isomer formation.

Challenges and Solutions

-

Isomer Separation : Column chromatography (silica gel, hexane/EtOAc) effectively isolates the E isomer.

-

Low Solubility : Recrystallization from dichloromethane/hexane improves purity.

Industrial and Research Applications

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a base-catalyzed condensation reaction between 3-methyl-2-thioxothiazolidin-4-one and 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Key steps include:

- Refluxing in ethanol or methanol as the solvent.

- Use of ammonium acetate or sodium hydroxide as a base to facilitate imine formation.

- Purification via recrystallization or column chromatography to isolate the (E)-isomer .

- Confirmation of stereochemistry using NMR (e.g., NOESY) or X-ray crystallography .

Q. How is the structural characterization of this compound performed?

Structural elucidation involves:

- X-ray crystallography : SHELX/ORTEP software packages are used to refine crystal structures and generate ORTEP diagrams . For example, monoclinic crystal systems (space group C2/c or P21) with unit cell parameters (e.g., a = 6.323 Å, b = 16.459 Å) are common .

- Spectroscopy : FT-IR confirms thioxo (C=S) and hydroxy (O–H) groups. H/C NMR identifies aromatic protons and methoxy/methyl substituents .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) values .

- Cytotoxicity studies : MTT assays on cancer cell lines to evaluate IC values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Mitigation strategies include:

- Temperature-dependent NMR to detect equilibrium shifts.

- Computational modeling (DFT) to compare energetically favorable conformers .

- Re-evaluation of crystallographic data using SHELXL for hydrogen-bonding interactions that stabilize specific tautomers .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

- Derivatization : Introducing polar groups (e.g., –SOH, –COOH) at the benzylidene moiety.

- Co-crystallization : Using co-formers like cyclodextrins to enhance aqueous solubility .

- Prodrug design : Esterification of the hydroxy group for controlled release .

Q. How is enantiomeric purity ensured during synthesis, given the compound’s stereogenic centers?

- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.

- Asymmetric synthesis : Use of chiral auxiliaries or catalysts during the condensation step .

- Circular dichroism (CD) : To confirm absolute configuration post-synthesis .

Q. What computational approaches are used to study its interaction with biological targets (e.g., hemoglobin subunits)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with hemoglobin subunits α/β .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with antimicrobial potency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.